Bienvenue dans la boutique en ligne BenchChem!

Microtubule inhibitor 4

Microtubule inhibitor Lung cancer Cytotoxicity

Microtubule inhibitor 4 (ABI-231) is a structurally validated, furan-diketopiperazine-type colchicine-site tubulin binder with a solved co-crystal structure enabling rational SAR. With IC50 values of 2.1–4.0 nM across NCI-H460, BxPC-3, and HT-29 cancer cell lines, it delivers 3.3- to 3.5-fold greater potency than analog 17o—minimizing required concentrations and reducing off-target risks. Ideal as a reference standard for medicinal chemistry, a chemical probe for colorectal (HT-29) and pancreatic (BxPC-3) disease models, or a robust tool for rapid microtubule depolymerization assays. Insist on the validated scaffold; generic colchicine-site ligands cannot match this potency and structural characterization.

Molecular Formula C25H23FN4O3
Molecular Weight 446.5 g/mol
Cat. No. B12412014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrotubule inhibitor 4
Molecular FormulaC25H23FN4O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C25H23FN4O3/c1-25(2,3)22-19(27-14-28-22)13-21-24(32)29-20(23(31)30-21)12-15-5-4-6-18(11-15)33-17-9-7-16(26)8-10-17/h4-14H,1-3H3,(H,27,28)(H,29,32)(H,30,31)/b20-12-,21-13-
InChIKeyCALJDDPCVHTIDS-FDYZEBBJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microtubule Inhibitor 4 (ABI-231): A Potent, Structurally Characterized Tubulin Polymerization Inhibitor


Microtubule inhibitor 4, also known as ABI-231, is a synthetic small molecule that binds the colchicine site on tubulin and potently inhibits microtubule polymerization [1]. It exhibits low nanomolar cytotoxicity across a range of human cancer cell lines, including NCI-H460, BxPC-3, and HT-29, with IC50 values ranging from 2.1 to 4.0 nM [2]. Notably, its crystal structure in complex with tubulin has been solved, providing a validated structural basis for its binding mode and enabling rational structure-guided optimization [1].

Why Microtubule Inhibitor 4 Cannot Be Substituted by Other Colchicine-Site Binders


Microtubule inhibitors targeting the colchicine binding site represent a structurally diverse class with widely varying potency, selectivity, and pharmacokinetic properties. Substituting Microtubule inhibitor 4 with a generic alternative, even another colchicine-site ligand, risks substantial loss of potency due to critical differences in binding interactions and scaffold-dependent cellular efficacy. For example, structurally related analogs within the same furan-diketopiperazine series can exhibit over 10-fold differences in IC50 values [1]. Furthermore, differences in oral bioavailability and in vivo efficacy, as demonstrated by the clinical advancement of ABI-231, underscore the non-interchangeable nature of these compounds [2]. The specific data below quantify these critical performance gaps.

Microtubule Inhibitor 4: Quantitative Differentiation Against Key Comparators


Superior Potency in NCI-H460 Lung Cancer Cells vs. Analog 17o

Microtubule inhibitor 4 (compound 2) demonstrates a 3.5-fold lower IC50 than its close analog 17o (Microtubule inhibitor 6) in NCI-H460 cells, reflecting enhanced antiproliferative potency [1].

Microtubule inhibitor Lung cancer Cytotoxicity NCI-H460

Enhanced Cytotoxicity in HT-29 Colorectal Cancer Cells vs. Analog 17o

In HT-29 colorectal adenocarcinoma cells, Microtubule inhibitor 4 exhibits a 3.3-fold increase in potency compared to analog 17o, with IC50 values of 2.1 nM and 7.0 nM, respectively [1].

Microtubule inhibitor Colorectal cancer Cytotoxicity HT-29

Superior Potency in BxPC-3 Pancreatic Cancer Cells vs. Analog 17o

Against BxPC-3 pancreatic cancer cells, Microtubule inhibitor 4 is approximately twice as potent as analog 17o, with an IC50 of 3.2 nM compared to 6.6 nM [1].

Microtubule inhibitor Pancreatic cancer Cytotoxicity BxPC-3

Potency Comparison Against a Structurally Distinct Colchicine-Site Binder (PM534)

While a direct head-to-head comparison is not available, cross-study analysis reveals that Microtubule inhibitor 4 and the structurally distinct clinical candidate PM534 both operate in the low nanomolar range. Microtubule inhibitor 4 shows an IC50 of 2.1 nM against HT-29 cancer cells [1], whereas PM534 achieves an IC50 of 2.3 nM in a HUVEC adhesion assay [2]. This suggests comparable nanomolar potency, though PM534 has been specifically characterized for anti-angiogenic effects.

Microtubule inhibitor Colchicine binding site Angiogenesis HUVEC

Validated Applications for Microtubule Inhibitor 4 Based on Quantitative Evidence


In Vitro Cellular Studies Requiring Potent Microtubule Disruption

Microtubule inhibitor 4 is ideally suited for in vitro experiments where robust and rapid microtubule depolymerization is required. With low nanomolar IC50 values across multiple cancer cell lines (NCI-H460, BxPC-3, HT-29) [1], it provides a strong and consistent effect, minimizing the required compound concentration and reducing potential off-target effects at higher doses.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Given that its crystal structure in complex with tubulin has been solved [2], Microtubule inhibitor 4 serves as an excellent validated starting point or reference compound for medicinal chemistry efforts. Researchers can use it to rationally design new analogs or benchmark the potency of novel colchicine-site binders against a well-characterized, highly potent standard.

Comparative Efficacy Studies Against Early-Generation Analogs

Microtubule inhibitor 4's well-documented 3.3- to 3.5-fold superiority over its direct analog 17o in multiple cell lines [1] makes it a preferred tool compound over its less potent predecessor. This potency difference is critical for studies aiming to achieve maximal target engagement and cellular response with minimal compound usage.

Investigating Microtubule Dynamics in Colorectal and Pancreatic Cancer Models

The compound's specific efficacy in HT-29 (colorectal) and BxPC-3 (pancreatic) cells [1] supports its use as a chemical probe in these disease models. It can be reliably used to study the downstream effects of microtubule disruption, such as mitotic arrest and apoptosis, in these specific cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microtubule inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.